Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate is an organic compound with the chemical formula C11H17N3O2. It is a white crystalline powder that is soluble in ethanol, methanol, and dichloromethane, but slightly soluble in ether and benzene, and insoluble in water . This compound is used as an intermediate in organic synthesis for the production of other compounds .
Preparation Methods
The synthesis of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves several steps:
Reaction of 4-aminopyrazole with adipic acid dihydrazide: This reaction produces 4-adipic acid dihydrazide pyrazole.
Reaction with 2,3-dibromopropane in the presence of sodium chloride: This step yields 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.
Reaction with tert-butyl chloroformate under basic conditions: This step produces tert-butyl 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.
Treatment with sodium ethoxide: This final step yields this compound.
Chemical Reactions Analysis
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups.
Common reagents and conditions: These reactions typically involve reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: This compound has a similar structure but lacks the oxo group at the 4-position.
Tert-butyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate: This compound has an iodine atom at the 3-position instead of the oxo group at the 4-position.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-6-7-14-8(9(13)15)4-5-12-14/h4-5H,6-7H2,1-3H3 |
InChI Key |
HCOSIFHESYXLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1=O |
Origin of Product |
United States |
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